Compound Description: AT13387 is a potent inhibitor of the molecular chaperone heat shock protein 90 (Hsp90) discovered through fragment-based drug design. [] Hsp90 plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in oncogenesis. [] Inhibiting Hsp90 has emerged as a promising strategy for cancer treatment. [] AT13387 demonstrated inhibitory activities in the low nanomolar range. []
Compound Description: This compound's crystal structure has been reported. [] Its chemical formula is C22H23BrN2O, and it crystallizes in the triclinic crystal system, space group P 1 ‾ $P\overline{1}$. []
Compound Description: ARN19702 is a potent and orally active inhibitor of N-acylethanolamine acid amidase (NAAA). [] NAAA is an enzyme that terminates the actions of palmitoylethanolamide, an endogenous lipid messenger that activates the peroxisome proliferator–activated receptor-α and exhibits analgesic and anti-inflammatory effects. [] In preclinical models, ARN19702 demonstrated significant analgesic effects against both inflammatory and neuropathic pain without exhibiting any rewarding or sedative effects. []
Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in leukemia treatment. [] It specifically targets and inhibits the activity of tyrosine kinases, thereby disrupting crucial signaling pathways in cancerous cells. [] Unlike other salts of Imatinib, the crystal structure of the freebase form was obtained from a mixture with arginine. []
Compound Description: This compound represents a novel class of quinazoline-derived cyclin-dependent kinase (CDK) inhibitors. [] CDKs play a critical role in cell cycle progression, and their dysregulation is implicated in various cancers, particularly hematological malignancies. [] This compound exhibited potent inhibitory activity against CDKs 1, 2, 4, 8, and 9. [] Preclinical studies revealed its ability to arrest the cell cycle, induce apoptosis, and demonstrate significant antitumor efficacy in hematological malignancy models. []
Compound Description: FN-1501 is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and CDKs. [] FLT3 and CDKs are implicated in the pathogenesis of acute myeloid leukemia (AML). [] FN-1501 exhibited potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6, leading to significant antiproliferative activity against AML cells. [] FN-1501 demonstrated a favorable safety profile in mice and potent antitumor efficacy in xenograft models. []
Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] DDR1 and DDR2 are receptor tyrosine kinases that are implicated in various inflammatory and fibrotic diseases. [] This compound exhibited potent binding affinity for DDR1 and DDR2 and effectively inhibited their kinase activities. [] Furthermore, it suppressed lipopolysaccharide-induced interleukin-6 release and demonstrated promising anti-inflammatory effects in a mouse model of acute lung injury. []
Compound Description: SAR216471 is a potent, selective, reversible, and directly acting antagonist of the P2Y12 receptor. [] The P2Y12 receptor is a key player in platelet aggregation, and its inhibition is a crucial target for preventing thrombosis. [] SAR216471 exhibited strong antiplatelet activity in vitro and demonstrated potent antithrombotic effects in vivo. [] Its unique pharmacological profile makes it a potential alternative to clopidogrel, a widely used antiplatelet drug. []
Compound Description: AP24534 is a potent, orally active inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] The BCR-ABL kinase is a key driver of chronic myeloid leukemia (CML), and the T315I mutation confers resistance to currently approved BCR-ABL inhibitors. [] AP24534's design incorporated a carbon-carbon triple bond linker to overcome steric hindrance from the T315I mutation. [] It effectively inhibited both native and mutant BCR-ABL kinase activity and demonstrated significant antitumor activity in preclinical CML models. []
Compound Description: PHA-848125 is a potent, orally available CDK inhibitor. [] Starting from a lead compound with limited selectivity, structural optimization led to PHA-848125, which exhibited improved selectivity for CDKs, potent antiproliferative activity against human ovarian carcinoma cells, and a favorable pharmacokinetic profile. [] It demonstrated efficacy and good tolerability in preclinical xenograft models. []
Compound Description: KSK05104 is a potent, selective, and metabolically stable inhibitor of IκB kinase β (IKKβ). [] IKKβ plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, cell survival, and tumor development. [] KSK05104 demonstrated significant apoptosis-inducing activity in human colon cancer cells. [] It triggered apoptosis through multiple mechanisms, including mitochondrial dysfunction, endoplasmic reticulum stress, and changes in intracellular calcium levels. []
Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual kinase inhibitor targeting ABL and c-KIT. [] It displays high selectivity with a unique hinge binding mechanism. [] This compound effectively inhibits the proliferation of BCR-ABL/c-KIT driven CML and GISTs cancer cell lines and shows strong antiproliferative activities. [] Preclinical studies confirmed its potent in vivo antitumor activity against CML and GISTs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-Chlorobenzyl benzoate can be synthesized from the reaction between 4-chlorobenzyl chloride and sodium benzoate in the presence of tri-n-butylamine (catalyst). It can also be obtained by reacting sodium benzoate and 4-chlorotoluene.